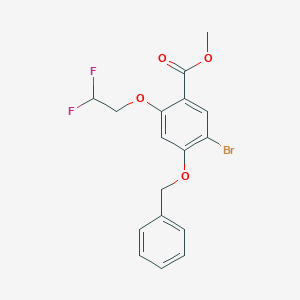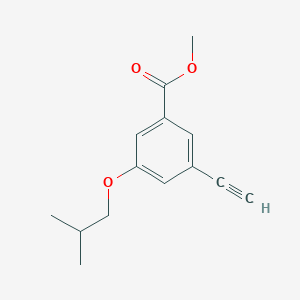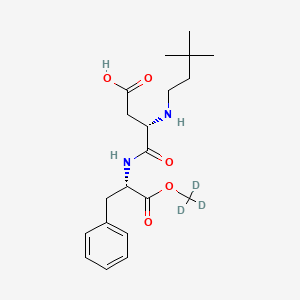
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester is a synthetic compound that belongs to the class of aspartame derivatives This compound is characterized by its unique structure, which includes a dimethylbutyl group attached to the aspartyl-phenylalanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester typically involves the following steps:
Starting Materials: The synthesis begins with L-alpha-aspartyl-L-phenylalanine and 3,3-dimethylbutylamine.
Coupling Reaction: The amino group of 3,3-dimethylbutylamine is coupled with the carboxyl group of L-alpha-aspartyl-L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting intermediate is then esterified with methanol-d3 (deuterated methanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Synthesis: Employing automated synthesizers to streamline the coupling and esterification processes.
化学反応の分析
Types of Reactions
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
科学的研究の応用
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and esterification reactions.
Biology: Investigated for its potential effects on enzyme activity and protein interactions.
Medicine: Explored for its potential use as a drug delivery agent due to its stability and bioavailability.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to protein synthesis and degradation.
類似化合物との比較
Similar Compounds
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine: Lacks the deuterated methyl ester group.
L-alpha-aspartyl-L-phenylalanine Methyl Ester: Lacks the dimethylbutyl group.
Uniqueness
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester is unique due to its combination of a dimethylbutyl group and a deuterated methyl ester group, which imparts distinct chemical and physical properties, making it valuable for specialized research applications.
特性
分子式 |
C20H30N2O5 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
(3S)-3-(3,3-dimethylbutylamino)-4-oxo-4-[[(2S)-1-oxo-3-phenyl-1-(trideuteriomethoxy)propan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16-/m0/s1/i4D3 |
InChIキー |
HLIAVLHNDJUHFG-HBXYOXRRSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NCCC(C)(C)C |
正規SMILES |
CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)

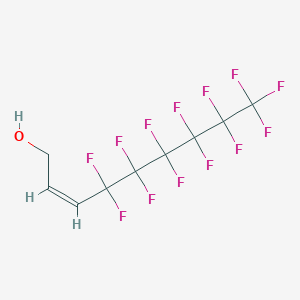
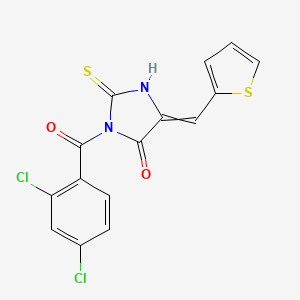
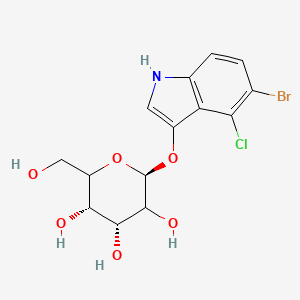
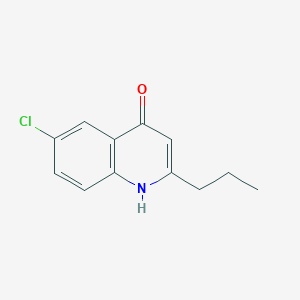
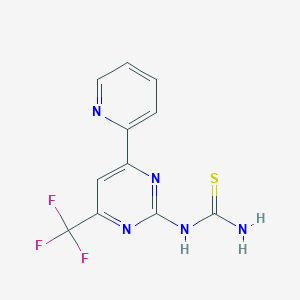


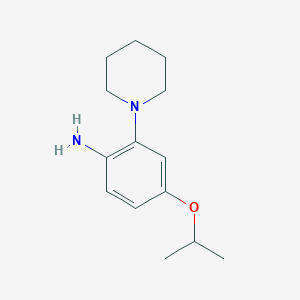
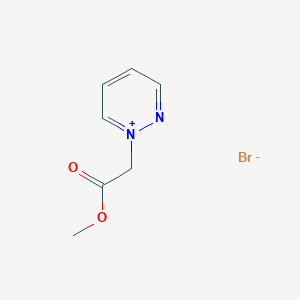
![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
